![molecular formula C19H22N4O3S B2505106 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251622-94-2](/img/structure/B2505106.png)
8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, involves a multi-step process starting from phenylacetonitriles. The intermediate compounds are then condensed with 2-chloro-3-hydrazinopyrazine to form chloro-triazolo-pyrazines, which are subsequently converted to the target amines using methylamine or ammonia . Although the synthesis of the specific compound of interest is not detailed, similar methodologies could potentially be applied, with modifications to introduce the azepan-1-ylsulfonyl group at the appropriate stage.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridine derivatives is characterized by a fused triazole and pyridine ring system. This structure serves as a bioisostere of the purine ring, which is significant in the context of biological activity, such as anticonvulsant properties . The presence of various substituents on the core structure can significantly influence the compound's activity and properties.
Chemical Reactions Analysis
The chemical reactions involving 8-azapurines, a related class of compounds, demonstrate the reactivity of the triazole ring system. These compounds can undergo ring cleavage with active methylene reagents, leading to the formation of various substituted triazoles. Subsequent cyclization can regenerate the starting azapurine or form new heterocyclic compounds, such as triazolo[4,5-b]pyridines . These reactions highlight the potential for chemical modification and the versatility of the triazole ring system in synthetic chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can offer some insights. The 1,2,4-triazolo[4,3-a]pyridine derivatives exhibit potent anticonvulsant activity, which suggests that they can cross the blood-brain barrier and interact with biological targets in the central nervous system . The ultraviolet (UV) and proton nuclear magnetic resonance (1H NMR) spectra of 8-azapurines and their derivatives provide information on the electronic structure and chemical environment of the molecules . These analytical techniques could be used to characterize the compound of interest and predict its behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions to synthesize various classes of compounds like triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are significant for creating diverse chemical structures with potential applications in medicinal chemistry and material sciences (Gao & Lam, 2008).
Herbicidal Activity : Novel compounds including 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and evaluated for herbicidal activities. These studies are crucial in developing new agrochemicals for crop protection (Wang et al., 2006).
Regioselective Synthesis : Research has focused on developing regioselective synthesis methods for triazolo and triazin derivatives, where compounds like 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one play a critical role. These methods are vital for the precise construction of complex molecules in pharmaceutical research (Shawali & Gomha, 2000).
Biological Applications and Molecular Structures
Antimicrobial Properties : Novel derivatives including the 8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one framework have been synthesized and evaluated for their antimicrobial properties. This research is significant in the context of developing new antibiotics and antifungal agents (Elgemeie et al., 2017).
Anticonvulsant Activity : Certain derivatives of this compound have been studied for their potential anticonvulsant activities, which is a critical area of research in developing new treatments for epilepsy and other seizure disorders (Kelley et al., 1995).
Crystal Structure Analysis : The crystal structure of novel 1,2,4-triazolo[4,3-a]pyridine compounds, including the one , has been determined. Understanding these structures is fundamental in the field of crystallography and helps in the design of molecules with desired properties (Wang et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19-22-14-8-11-17(27(25,26)21-12-6-1-2-7-13-21)18(22)20-23(19)15-16-9-4-3-5-10-16/h3-5,8-11,14H,1-2,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTAWGFGTXVABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)
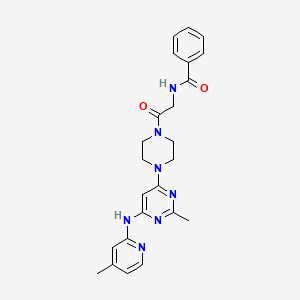
![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)
![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
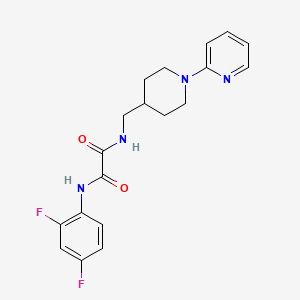
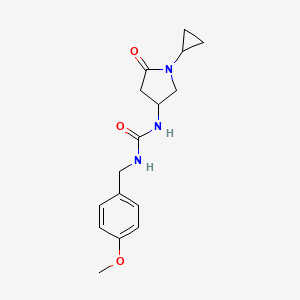
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)

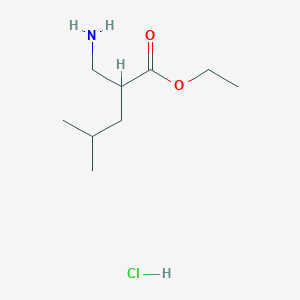
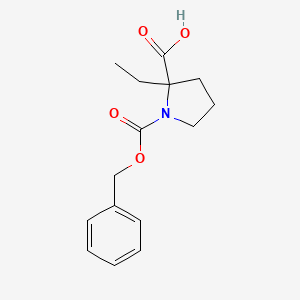
![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)